molecular formula C10H8N2O2 B15224564 4-Cyclopropyl-3-nitrobenzonitrile

4-Cyclopropyl-3-nitrobenzonitrile

Cat. No.: B15224564
M. Wt: 188.18 g/mol
InChI Key: RZDKMJUZRPTUEB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-nitrobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitro group and a nitrile group, along with a cyclopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-nitrobenzonitrile typically involves the nitration of 4-cyclopropylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and Raney nickel catalyst.

    Substitution: Nucleophiles such as amines under basic conditions.

Major Products Formed:

    Reduction: 4-Cyclopropyl-3-aminobenzonitrile.

    Substitution: N-substituted benzamides.

Scientific Research Applications

4-Cyclopropyl-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-cyclopropyl-3-nitrobenzonitrile

InChI

InChI=1S/C10H8N2O2/c11-6-7-1-4-9(8-2-3-8)10(5-7)12(13)14/h1,4-5,8H,2-3H2

InChI Key

RZDKMJUZRPTUEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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